molecular formula C6H11Cl2N3O B2988558 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2247103-73-5

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride

Cat. No.: B2988558
CAS No.: 2247103-73-5
M. Wt: 212.07
InChI Key: ATIPFHIKSVDFFM-UHFFFAOYSA-N
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Description

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine hydrochloride is a substituted 1,3,4-oxadiazole derivative characterized by a chloroethyl group at position 5, a dimethylamine substituent at position 2, and a hydrochloride salt. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, metabolic stability, and diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory effects . The chloroethyl group introduces steric and electronic effects that may enhance reactivity and target binding, while the hydrochloride salt improves solubility for biological applications.

Properties

IUPAC Name

5-(1-chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3O.ClH/c1-4(7)5-8-9-6(11-5)10(2)3;/h4H,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIPFHIKSVDFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)N(C)C)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloroethyl chloroformate with N,N-dimethylhydrazine to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification through recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Formation of substituted oxadiazoles with various functional groups.

    Oxidation Products: Formation of oxides or hydroxylated derivatives.

    Reduction Products: Formation of amines or reduced derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared with structurally related 1,3,4-oxadiazoles based on substituent variations (Table 1).

Compound Name Substituents (Position 5) Position 2 Substituent Molecular Formula Key Properties/Activities Reference
5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine hydrochloride 1-Chloroethyl N,N-dimethylamine C₆H₁₁ClN₃O·HCl Enhanced solubility (HCl salt); pending bioactivity data
5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine Chloromethyl N,N-dimethylamine C₅H₈ClN₃O Synthetic intermediate; structural analog
5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine (30) 4-Methoxyphenyl Amine C₉H₉N₃O₂ 92% yield; antibacterial activity
5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (7b) 3-Chlorophenyl Amine C₈H₆ClN₃O Synthesized via iodine-mediated cyclization
N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (4) 4-Trifluoromethylphenyl N-Hexyl C₁₅H₁₇F₃N₃O 82% yield; lipophilic, potential CNS activity

Key Observations :

  • Chloroethyl vs.
  • Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., 4-methoxyphenyl, 3-chlorophenyl) exhibit strong antibacterial and cytotoxic activities, while alkyl chains (e.g., hexyl) enhance lipophilicity for membrane penetration .

Key Findings :

  • Pyridyl-substituted oxadiazoles (e.g., compound 117) show superior kinase inhibition due to aromatic stacking interactions .
  • The chloroethyl derivative’s bioactivity remains underexplored but may align with trends observed in chlorinated aryl analogs (e.g., 7b, 118).

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than free bases, critical for drug formulation .
  • Thermal Stability : Melting points for analogous compounds range from 119–259°C, influenced by substituent polarity and crystallinity .

Biological Activity

5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride is a compound belonging to the oxadiazole class of heterocyclic compounds. This article explores its biological activity, focusing on its pharmacological potential, synthesis, and interaction with biological targets.

Chemical Structure and Properties

The compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, characteristic of oxadiazoles. The chloroethyl group enhances its reactivity, allowing for nucleophilic substitution reactions. The hydrochloride form improves solubility and stability, making it suitable for various medicinal applications.

Pharmacological Potential

Research indicates that compounds within the oxadiazole class exhibit a range of biological activities, including:

  • Antibacterial Activity : Oxadiazole derivatives have shown effectiveness against various bacterial strains. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
  • Antifungal Activity : Some studies have reported antifungal properties, suggesting potential applications in treating fungal infections .
  • Anticancer Activity : Preliminary findings suggest that 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride may inhibit cancer cell proliferation through various pathways. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines .

Synthesis

The synthesis of 5-(1-Chloroethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine; hydrochloride typically involves:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Chloroethylation : The introduction of the chloroethyl group enhances the compound's reactivity.
  • Hydrochloride Salt Formation : This step improves solubility and stability for further biological testing.

Interaction Studies

Interaction studies utilize techniques such as molecular docking and enzyme inhibition assays to evaluate how well the compound binds to specific biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure TypeUnique Features
5-Methyl-1,3,4-oxadiazol-2-amineOxadiazoleExhibits moderate anticancer activity
N,N-Dimethyl-N-(3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl)methylamine hydrochlorideOxadiazole derivativeKnown for selective antibacterial properties
5-(3-Methylbutyl)-1,3,4-oxadiazol-2-amineOxadiazoleDisplays anti-inflammatory effects

Case Studies

Several studies have explored the biological activities of oxadiazole derivatives:

  • Antimicrobial Activity : A study demonstrated that derivatives with oxadiazole rings exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The most effective compounds had specific substitutions that enhanced their activity .
  • Anticancer Research : In vitro tests revealed that certain oxadiazole derivatives inhibited proliferation in human cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : These studies indicated strong binding affinities between oxadiazole derivatives and target proteins involved in disease pathways, providing insights into their potential therapeutic applications .

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